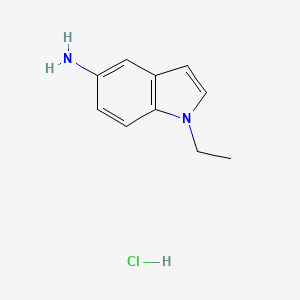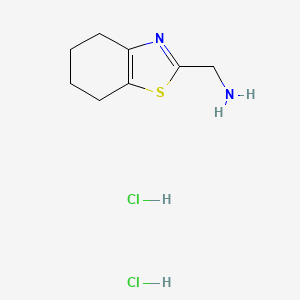
Oxazole-4-carbohydrazide
描述
Oxazole-4-carbohydrazide is a heterocyclic organic compound with the molecular formula C4H5N3O2. It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom, and a carbohydrazide group attached at the fourth position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
作用机制
Target of Action
Oxazole-4-carbohydrazide primarily targets peripheral blood mononuclear cells (PBMCs) and Jurkat cells . PBMCs are critical components of the immune system, and Jurkat cells are a model for T lymphocytes, which play a central role in cell-mediated immunity .
Mode of Action
This compound interacts with its targets by inhibiting the proliferation of PBMCs induced by phytohemagglutinin A (PHA) . It also inhibits lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF α) production in human whole blood cell cultures . In Jurkat cells, this compound increases the expression of caspases, Fas, and NF-κB1 . This suggests that a proapoptotic action may account for its immunosuppressive action .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to cell proliferation and apoptosis . By inhibiting the proliferation of PBMCs and inducing the expression of caspases, Fas, and NF-κB1 in Jurkat cells, this compound influences the pathways that regulate cell growth and programmed cell death .
Pharmacokinetics
The compound’s ability to inhibit cell proliferation and induce apoptosis suggests that it can effectively reach its cellular targets
Result of Action
The result of this compound’s action is the inhibition of cell proliferation and the induction of apoptosis . This leads to a decrease in the number of proliferating cells and an increase in the number of cells undergoing programmed cell death . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of diseases characterized by excessive cell proliferation.
生化分析
Cellular Effects
Some isoxazole derivatives have been shown to modulate the content of T cell subsets and B cells in lymphoid organs, and elevate the humoral immune response in mice
Molecular Mechanism
Some isoxazole derivatives have been shown to elicit strong increases in the expression of caspases, Fas, and NF-κB1, indicating that a proapoptotic action may account for their immunosuppressive action
Dosage Effects in Animal Models
Some isoxazole derivatives have demonstrated dose-dependent actions ranging from immunosuppressive to immunostimulatory
准备方法
Synthetic Routes and Reaction Conditions
Oxazole-4-carbohydrazide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloro-3-nitrobenzoic acid with hydrazine hydrate can yield this compound through a series of steps involving reduction and cyclization .
Starting Materials: 4-chloro-3-nitrobenzoic acid, hydrazine hydrate.
Reaction Conditions: The reaction typically requires heating under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-4-carboxylic acid.
Reduction: Reduction reactions can modify the oxazole ring or the carbohydrazide group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Oxazole-4-carboxylic acid: Formed through oxidation.
Substituted oxazole derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
Oxazole-4-carbohydrazide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
相似化合物的比较
Similar Compounds
Oxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide group.
Oxazole-2-carbohydrazide: Similar structure but with the carbohydrazide group at the second position.
Thiazole-4-carbohydrazide: Contains a sulfur atom in place of the oxygen atom in the oxazole ring.
Uniqueness
Oxazole-4-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and materials.
属性
IUPAC Name |
1,3-oxazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-7-4(8)3-1-9-2-6-3/h1-2H,5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKXXQQGEZGQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678468 | |
| Record name | 1,3-Oxazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-12-4 | |
| Record name | 4-Oxazolecarboxylic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Oxazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxazole-4-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these oxazole-4-carbohydrazide derivatives exert their immunosuppressive effects?
A1: Research suggests that these compounds may act through multiple pathways to suppress immune responses. One study [] investigated a series of novel N′-substituted 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivatives. Specifically, the compound 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) demonstrated significant immunosuppressive activity by:
Q2: What are the structure-activity relationships observed for these this compound derivatives and their impact on immunosuppressive activity?
A2: While the provided abstracts don't delve into detailed structure-activity relationships (SAR), the study by [] synthesized a series of N′-substituted 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivatives. The researchers observed varying degrees of immunosuppressive activity and toxicity among the synthesized compounds. This suggests that modifications to the N′-substituent significantly impact the biological activity of these derivatives. Further research focusing on systematically modifying the core structure and various substituents is needed to establish comprehensive SAR and optimize these compounds for desired activity and safety profiles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole](/img/structure/B1421413.png)

![methyl 2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1421416.png)

![8-Nonenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2R)-](/img/structure/B1421420.png)


![2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}propanamide](/img/structure/B1421426.png)

![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B1421429.png)


![4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde](/img/structure/B1421434.png)
![2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide hydrochloride](/img/structure/B1421436.png)
